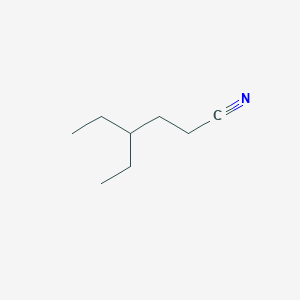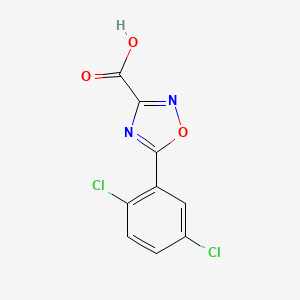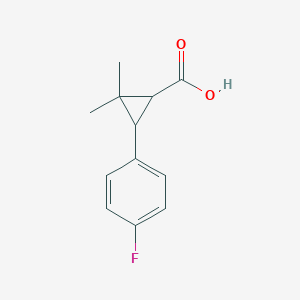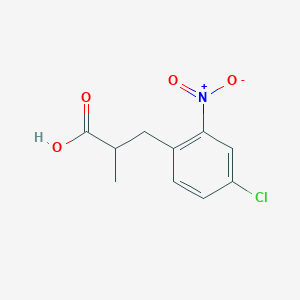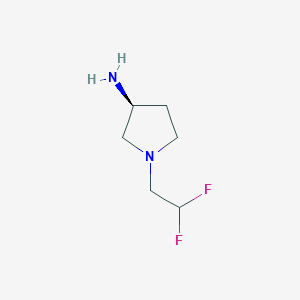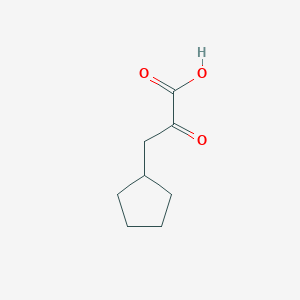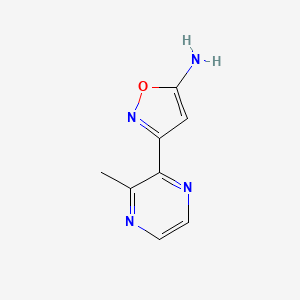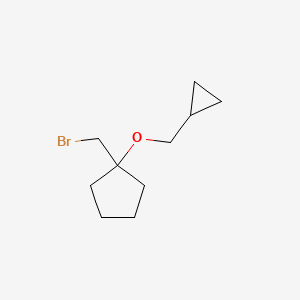
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentane, cyclopropylmethanol, and bromine.
Step 1 - Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion, which is then reacted with cyclopentyl bromide to form 1-(cyclopropylmethoxy)cyclopentane.
Step 2 - Bromomethylation: The resulting 1-(cyclopropylmethoxy)cyclopentane is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Oxidation: Cyclopentane carboxylic acids or alcohols.
Reduction: 1-(Cyclopropylmethoxy)cyclopentane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclopentane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-1-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both the bromomethyl and cyclopropylmethoxy groups, which confer distinct reactivity and steric properties
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |
InChI Key |
BUUBIKPJOBRRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


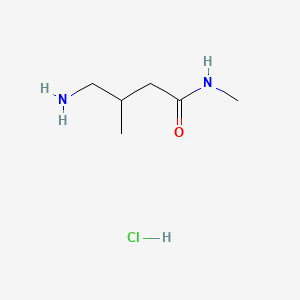
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)



